molecular formula C15H13NO5S B2746629 2-Formylphenyl 4-(acetylamino)benzenesulfonate CAS No. 634593-04-7

2-Formylphenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B2746629
CAS No.: 634593-04-7
M. Wt: 319.33
InChI Key: RRZAMYRYOCNMLW-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Formylphenyl 4-(acetylamino)benzenesulfonate such as its melting point, boiling point, and density are not provided in the available resources . These properties can be determined through experimental measurements or predicted using computational chemistry tools.

Scientific Research Applications

Supramolecular Assembly and Noncovalent Interactions

A comparative study on the solid-state structures of 2- and 4-formylphenyl arylsulfonates, including 2-formylphenyl 4-(acetylamino)benzenesulfonate, highlighted their supramolecular architectures. These compounds demonstrated the significance of halogen bonding, π-π interactions, and the stabilizing nature of these noncovalent interactions in designing supramolecular assemblies with specific topologies. Notably, the study provided insights into the operational role of these interactions within solid-state crystal structures, underlining their potential in material science and molecular engineering (Andleeb et al., 2018).

Carbonic Anhydrase Inhibition

Another research direction involves the synthesis and biological evaluation of compounds like this compound for potential therapeutic applications. A study synthesized derivatives and tested their inhibition of carbonic anhydrase I and II isoenzymes. These compounds, including structurally similar ones, showed promising Ki values, suggesting their potential as lead compounds for further detailed carbonic anhydrase inhibition studies, particularly in the context of therapeutic interventions for conditions where carbonic anhydrase activity is implicated (Gul et al., 2016).

Antitumor Activity

Research into the antitumor activities of compounds related to this compound has also been conducted. One study focused on the synthesis of N-acyl derivatives of arylamines and investigated their metabolic transformations. The findings suggest that such compounds, through processes like N-acetylation, possess selective antitumor activity, indicating their potential utility in cancer treatment. This line of investigation underscores the significance of understanding the metabolic pathways of these compounds to harness their therapeutic potential effectively (Chua et al., 1999).

Novel Sulfonamide Derivatives

The synthesis and evaluation of novel benzenesulfonamide derivatives have been explored for their antitumor activities. By modifying the chemical structure, researchers have developed compounds with enhanced in vitro antitumor efficacy against specific cell lines. These studies not only provide a pathway for the development of new therapeutic agents but also illustrate the broad applicability of sulfonamide derivatives in medicinal chemistry (Fahim & Shalaby, 2019).

Properties

IUPAC Name

(2-formylphenyl) 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-11(18)16-13-6-8-14(9-7-13)22(19,20)21-15-5-3-2-4-12(15)10-17/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZAMYRYOCNMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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